molecular formula C25H27N3O2 B11186243 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione

1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione

Cat. No.: B11186243
M. Wt: 401.5 g/mol
InChI Key: UOQRGYIUNXAXSH-UHFFFAOYSA-N
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Description

1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that includes a pyrrolidinedione moiety, which is significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the pyrrolidinedione moiety: This step often involves the use of a suitable dione precursor, which reacts with the beta-carboline intermediate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a beta-carboline core with a pyrrolidinedione moiety makes it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

1-methyl-3-[1-(4-propan-2-ylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H27N3O2/c1-15(2)16-8-10-17(11-9-16)24-23-19(18-6-4-5-7-20(18)26-23)12-13-28(24)21-14-22(29)27(3)25(21)30/h4-11,15,21,24,26H,12-14H2,1-3H3

InChI Key

UOQRGYIUNXAXSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CCN2C4CC(=O)N(C4=O)C)C5=CC=CC=C5N3

Origin of Product

United States

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